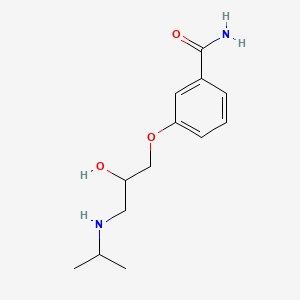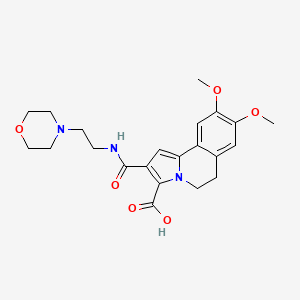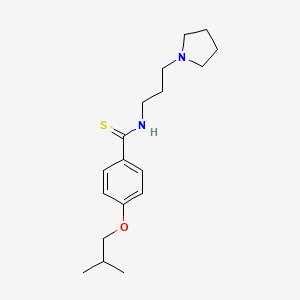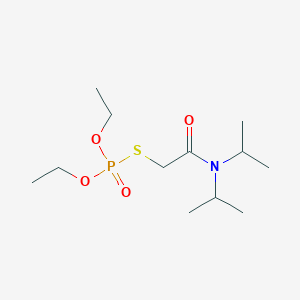
3-(Dimethylphosphanyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylphosphanyl)propan-1-amine is an organophosphorus compound with the molecular formula C5H14NP It features a phosphanyl group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphanyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with dimethylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive phosphine compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylphosphanyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The phosphanyl group can coordinate with transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Coordination: Transition metals like palladium (Pd) and platinum (Pt) are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated amines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
3-(Dimethylphosphanyl)propan-1-amine has several scientific research applications:
Medicine: Investigated for its role in drug development, particularly in the synthesis of phosphine-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers, where its unique properties can enhance material performance.
Mécanisme D'action
The mechanism of action of 3-(Dimethylphosphanyl)propan-1-amine largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers, stabilizing the metal complex and facilitating catalytic cycles. The phosphanyl group can donate electron density to the metal, enhancing its reactivity. In biological systems, the amine group can form hydrogen bonds and ionic interactions, influencing molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Diphenylphosphino)-1-propylamine: Similar structure but with phenyl groups instead of methyl groups on the phosphanyl moiety.
3-(Dimethylphosphoryl)propan-1-amine: Contains a phosphoryl group instead of a phosphanyl group.
Uniqueness
3-(Dimethylphosphanyl)propan-1-amine is unique due to its dimethylphosphanyl group, which provides distinct electronic properties compared to phenyl or phosphoryl derivatives. This uniqueness can influence its reactivity and coordination behavior, making it a valuable compound in specialized applications.
Propriétés
Numéro CAS |
29518-98-7 |
|---|---|
Formule moléculaire |
C5H14NP |
Poids moléculaire |
119.15 g/mol |
Nom IUPAC |
3-dimethylphosphanylpropan-1-amine |
InChI |
InChI=1S/C5H14NP/c1-7(2)5-3-4-6/h3-6H2,1-2H3 |
Clé InChI |
IQLGWYSFONAXMK-UHFFFAOYSA-N |
SMILES canonique |
CP(C)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


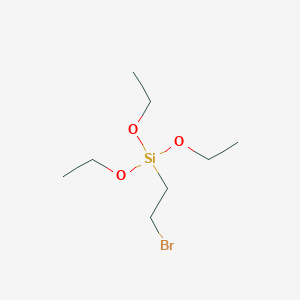
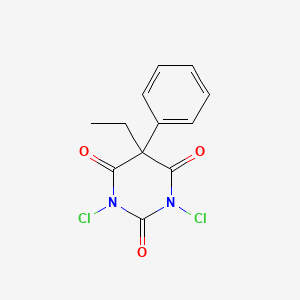

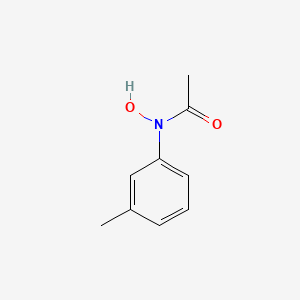

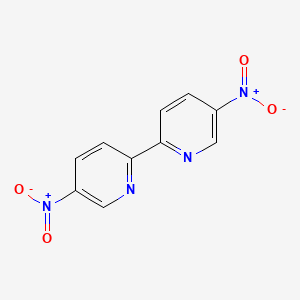
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
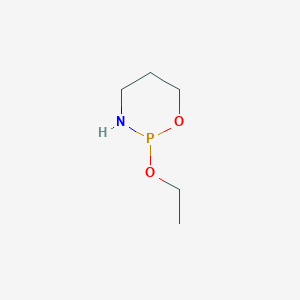
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

